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molecular formula C11H16ClNO2 B8358102 6-Isobutyl-5-methyl-nicotinic acid hydrochloride

6-Isobutyl-5-methyl-nicotinic acid hydrochloride

Cat. No. B8358102
M. Wt: 229.70 g/mol
InChI Key: KBVFDNUYGNMLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

A solution of 6-isobutyl-5-methyl-nicotinic acid ethyl ester (3.75 g, 16.95 mmol) in 12.5% aq. HCl (50 mL) is stirred at 65° C. for 24 h before the solvent is evaporated. The residue is dried under HV to give 6-isobutyl-5-methyl-nicotinic acid hydrochloride (3.55 g) as a white powder; LC-MS: tR=0.57 min, [M+1]+=194.25.
Quantity
3.75 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([CH2:12][CH:13]([CH3:15])[CH3:14])=[N:7][CH:6]=1)C.[ClH:17]>>[ClH:17].[CH2:12]([C:8]1[C:9]([CH3:11])=[CH:10][C:5]([C:4]([OH:16])=[O:3])=[CH:6][N:7]=1)[CH:13]([CH3:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
3.75 g
Type
reactant
Smiles
C(C)OC(C1=CN=C(C(=C1)C)CC(C)C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is dried under HV

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C(C)C)C1=NC=C(C(=O)O)C=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 3.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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